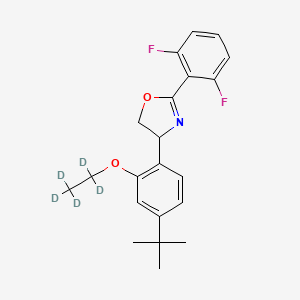
Nintedanib-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
尼替尼布-d8 是尼替尼布的氘代形式,尼替尼布是一种小分子酪氨酸激酶抑制剂。尼替尼布主要用于治疗特发性肺纤维化和某些类型的非小细胞肺癌。 氘代版本尼替尼布-d8 用于科学研究,以研究尼替尼布的药代动力学和代谢途径,因为氘的掺入会影响化合物的代谢稳定性和药代动力学特征 .
准备方法
合成路线和反应条件
尼替尼布-d8 的合成涉及将氘原子掺入尼替尼布的分子结构中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法是在催化剂存在下使用氘代氢气 (D2) 来将氢原子替换为氘 .
工业生产方法
尼替尼布-d8 的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用氘代起始原料和试剂,以及优化的反应条件,以确保高产率和纯度。 最终产品然后使用诸如结晶、色谱和重结晶等技术进行纯化 .
化学反应分析
反应类型
尼替尼布-d8 会发生各种化学反应,包括:
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和三氧化铬。
还原: 硼氢化钠、氢化铝锂和带有钯催化剂的氢气。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,尼替尼布-d8 的氧化可以导致形成羟基化或酮衍生物,而还原可以产生氘代醇或胺 .
科学研究应用
尼替尼布-d8 广泛用于各种科学研究,包括:
药代动力学研究: 研究尼替尼布的吸收、分布、代谢和排泄。
代谢途径分析: 识别和表征尼替尼布的代谢途径和中间体。
药物相互作用研究: 研究尼替尼布与其他药物的潜在相互作用。
生物学研究: 研究尼替尼布对细胞过程和信号通路的影响。
医学研究: 探索尼替尼布在包括癌症和纤维化疾病在内的各种疾病中的治疗潜力 .
作用机制
尼替尼布-d8 与尼替尼布一样,通过抑制参与血管生成和纤维化的多种受体酪氨酸激酶发挥作用。这些包括血管内皮生长因子受体 (VEGFR)、血小板衍生生长因子受体 (PDGFR) 和成纤维细胞生长因子受体 (FGFR)。 通过阻断这些受体,尼替尼布-d8 抑制成纤维细胞和内皮细胞的增殖、迁移和分化,从而减少纤维化和肿瘤生长 .
相似化合物的比较
类似化合物
吡非尼酮: 另一种用于治疗特发性肺纤维化的抗纤维化药物。它具有不同的作用机制,主要涉及抑制转化生长因子-β (TGF-β) 和肿瘤坏死因子-α (TNF-α)。
伊马替尼: 一种用于治疗慢性粒细胞白血病和胃肠道间质瘤的酪氨酸激酶抑制剂。它靶向 BCR-ABL、c-KIT 和 PDGFR。
尼替尼布-d8 的独特性
尼替尼布-d8 的独特性在于其氘代结构,这提供了增强的代谢稳定性,并允许进行详细的药代动力学和代谢研究。 这使其成为药物开发和研究中宝贵的工具,提供对尼替尼布在生物系统中行为的见解 .
属性
分子式 |
C31H33N5O4 |
|---|---|
分子量 |
547.7 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2 |
InChI 键 |
CPMDPSXJELVGJG-BVUACPEDSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)([2H])[2H])[2H] |
规范 SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



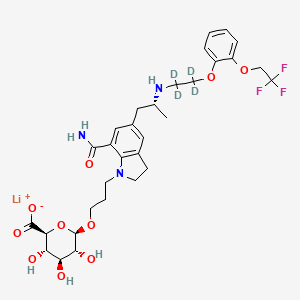

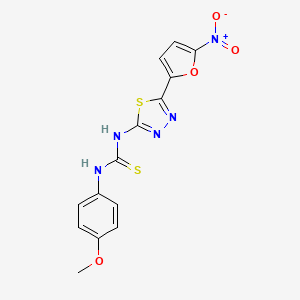
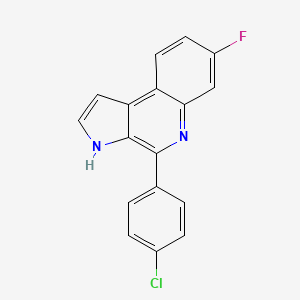


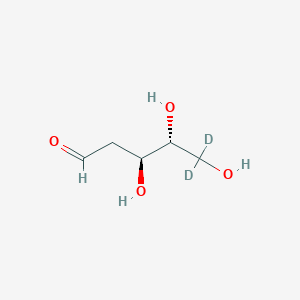

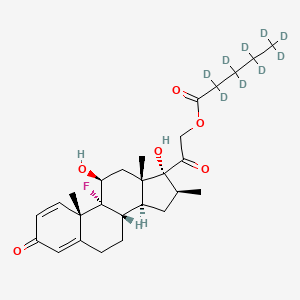
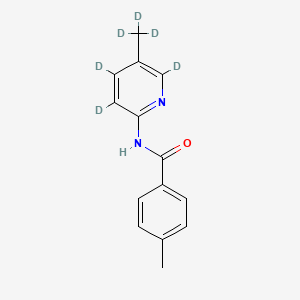
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

